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Compound of Interest

Compound Name: 2,5-Dibromoisonicotinic acid

Cat. No.: B1328564

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dibromoisonicotinic
Acid

This guide provides a comprehensive technical overview of 2,5-Dibromoisonicotinic acid, a
halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and
materials science. As a functionalized heterocyclic compound, it presents a versatile scaffold
for the synthesis of novel chemical entities. This document moves beyond a simple recitation of
data, offering insights into the causality behind experimental choices and providing robust, self-
validating protocols for its characterization. Our objective is to equip researchers, scientists,
and drug development professionals with the foundational knowledge required to effectively
utilize this compound in their work.

Core Molecular Identity and Structural Attributes

2,5-Dibromoisonicotinic acid, also known by its IUPAC name 2,5-dibromopyridine-4-
carboxylic acid, is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring bromine
substituents at the C2 and C5 positions of the pyridine ring.[1] This substitution pattern
significantly influences the molecule's electronic properties, reactivity, and steric profile, making
it a unique building block.

The fundamental identifiers and structural details are summarized below.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1328564?utm_src=pdf-interest
https://www.benchchem.com/product/b1328564?utm_src=pdf-body
https://www.benchchem.com/product/b1328564?utm_src=pdf-body
https://www.benchchem.com/product/b1328564?utm_src=pdf-body
https://www.benchchem.com/product/b1328564?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dibromoisonicotinic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source

2,5-dibromopyridine-4-
IUPAC Name ] ) PubChem[1]
carboxylic acid

CAS Number 942473-59-8 PubChem, ChemScene[1][2]
Molecular Formula CeH3Br2NO:2 PubChem, ChemScene[1][2]
Molecular Weight 280.90 g/mol PubChem, ChemScene[1][2]
, C1=C(C(=CN=C1Br)Br)C(=0)
Canonical SMILES o PubChem[1]
CLIZDLYBXIPXCR-
InChiKey PubChem[1]

UHFFFAOYSA-N

Computational Physicochemical Profile: Predicting
Drug-Likeness

In the early stages of drug discovery, computational models provide invaluable predictions of a
molecule's behavior in a biological system. These descriptors help assess potential "drug-
likeness" and guide synthetic efforts. The key computed properties for 2,5-
Dibromoisonicotinic acid are presented below.[2]
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Computed Property Value

Relevance in Drug
Development

Topological Polar Surface Area
(TPSA)

50.19 Az

TPSAis a key predictor of drug
absorption and brain

penetration. A value under 140
Az is generally associated with

good cell permeability.

LogP (Octanol-Water Partition
o 2.3048
Coefficient)

LogP is a measure of
lipophilicity. This moderate
value suggests a balance
between aqueous solubility
and lipid membrane
permeability, a desirable trait

for many drug candidates.

Hydrogen Bond Donors 1

The carboxylic acid group
serves as a hydrogen bond
donor. This count adheres to
Lipinski's Rule of Five (<5),
which is a guideline for oral

bioavailability.

Hydrogen Bond Acceptors 2

The pyridine nitrogen and the
carbonyl oxygen act as
hydrogen bond acceptors. This
also falls within Lipinski's
guidelines (<10).

Rotatable Bonds 1

A low number of rotatable
bonds (typically <10) is
associated with higher oral
bioavailability and metabolic
stability due to reduced

conformational flexibility.

These computational metrics suggest that 2,5-Dibromoisonicotinic acid possesses a

favorable profile for development as a drug scaffold or intermediate. Its properties align with
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established guidelines for orally available drugs, making it an attractive starting point for
medicinal chemistry programs.

Experimental Characterization: Protocols for
Verification

While computational data is predictive, empirical data is definitive. The following sections
outline standardized, field-proven protocols for determining the key physicochemical properties
of 2,5-Dibromoisonicotinic acid. The causality behind each methodological choice is
explained to provide a deeper understanding of the "why" behind the "how."

/Physicochemical Characterization Workflow\

(2,5-Dibromoisonicotinic Acid Sample)

Initial Step

(Purity Assessment (HPLC, LC—MS))

If Pure

(Structural Confirmation (NMR, MS))

Confirmed Structure

‘Groperty Determinatioer

Key Pro
Solubility

erties

Melting Point
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Caption: General workflow for the physicochemical characterization of a small molecule.

Melting Point Determination for Purity and Identity

Expertise & Rationale: The melting point is a fundamental physical property that serves as a
primary indicator of purity. A sharp, well-defined melting range is characteristic of a pure
crystalline solid, whereas impurities typically broaden and depress the melting range. This
protocol uses the capillary method, which is a standard and reliable technique.

Protocol:

Sample Preparation: Ensure the 2,5-Dibromoisonicotinic acid sample is completely dry
and finely powdered.

e Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed
at one end) to a height of 2-3 mm. Tap the tube gently to pack the sample.

 Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
e Measurement:
o Set a rapid heating rate (e.g., 10-15 °C/min) for a preliminary, approximate determination.

o For a precise measurement, repeat with a fresh sample, heating rapidly to about 15-20 °C
below the approximate melting point.

o Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

o Record the temperature at which the first liquid appears (T1) and the temperature at which
the entire sample becomes a clear liquid (T2). The melting range is T1-Tz.

» Validation: A pure sample should exhibit a sharp melting range (typically < 2 °C).

Aqueous Solubility Profiling
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Expertise & Rationale: Aqueous solubility is a critical determinant of a compound's suitability for
biological assays and its potential for oral absorption. Poor solubility can be a major hurdle in
drug development. This protocol describes a thermodynamic (shake-flask) method, which is
considered the gold standard for determining equilibrium solubility.

Protocol:

o System Preparation: Prepare a series of buffers at physiologically relevant pH values (e.qg.,
pH 2.0, 5.0, 7.4).

o Sample Addition: Add an excess amount of solid 2,5-Dibromoisonicotinic acid to a known
volume of each buffer in separate glass vials. The excess solid ensures that saturation is
reached.

o Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25
°C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

o Phase Separation: Centrifuge or filter the samples (using a low-binding filter, e.g., PVDF) to
separate the undissolved solid from the saturated solution.

e Quantification:
o Dilute an aliquot of the clear supernatant with a suitable mobile phase.

o Quantify the concentration of the dissolved compound using a validated analytical method,
such as High-Performance Liquid Chromatography (HPLC) with UV detection.

o Prepare a calibration curve using known concentrations of the compound to ensure
accurate quantification.

o Data Reporting: Report the solubility in units such as mg/mL or uM at each pH and
temperature.

pKa Determination via Potentiometric Titration

Expertise & Rationale: The acid dissociation constant (pKa) dictates the ionization state of a
molecule at a given pH. For 2,5-Dibromoisonicotinic acid, the carboxylic acid group and the
pyridine nitrogen will have distinct pKa values. This information is crucial for predicting its
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behavior in different biological compartments (e.g., stomach vs. intestine) and for designing
analytical methods. Potentiometric titration is a robust and direct method for pKa measurement.

Protocol:

¢ Solution Preparation: Accurately weigh a sample of 2,5-Dibromoisonicotinic acid and
dissolve it in a known volume of deionized water, potentially with a small amount of co-
solvent (e.g., methanol) if aqueous solubility is low.

« Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature
(e.g., 25 °C). Use a calibrated pH electrode and a precision micro-burette.

o Titration:

o Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M
NaOH), recording the pH after each incremental addition of the titrant.

o To determine the pKa of the pyridine nitrogen, a back-titration can be performed. First, add
an excess of standardized strong acid (e.g., HCI) to protonate the nitrogen, then titrate
with the standardized base.

o Data Analysis:
o Plot the pH versus the volume of titrant added to generate a titration curve.

o The pKa is the pH at the half-equivalence point (the midpoint of the steep portion of the
curve). Specialized software can be used for precise calculation, especially for multiprotic
systems.

Proposed Synthesis Pathway

While specific synthesis details for 2,5-Dibromoisonicotinic acid are not widely published, a
plausible synthetic route can be devised based on established organic chemistry principles and
related preparations, such as the synthesis of its precursor, 2,5-dibromopyridine.[3] A potential
pathway could involve the oxidation of a suitable precursor.
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2,5-Dibromo-4-methylpyridine

Oxidation
(e.g., KMnOa, heat)

Acidic Workup
(e.g., HCI)

2,5-Dibromoisonicotinic Acid

Click to download full resolution via product page
Caption: A plausible synthetic route to 2,5-Dibromoisonicotinic acid.

This proposed pathway leverages the robust oxidation of an alkyl side chain on the pyridine
ring to form the carboxylic acid. The choice of a strong oxidizing agent like potassium
permanganate (KMnQOa) is common for this type of transformation. The final acidic workup is
necessary to protonate the carboxylate salt formed during the reaction.

Relevance in Drug Discovery and Chemical Biology

The pyridine carboxylic acid scaffold is a cornerstone of modern medicinal chemistry,
appearing in numerous FDA-approved drugs.[4] The introduction of bromine atoms onto this
scaffold, as in 2,5-Dibromoisonicotinic acid, serves several key purposes:

» Vector for Further Functionalization: The bromine atoms are excellent handles for cross-
coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the
systematic exploration of chemical space and the construction of complex molecular
architectures.[5]
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» Modulation of Physicochemical Properties: Halogen atoms can increase lipophilicity and
modulate the pKa of nearby functional groups, influencing a molecule's absorption,
distribution, metabolism, and excretion (ADME) profile.

» Halogen Bonding: Bromine can act as a halogen bond donor, forming specific, non-covalent
interactions with biological targets. This has emerged as a valuable strategy in rational drug
design to enhance binding affinity and selectivity.

While direct biological activity for 2,5-Dibromoisonicotinic acid is not yet widely reported, its
structural analog, 2,5-pyridinedicarboxylic acid, has been identified as a highly selective
inhibitor of D-dopachrome tautomerase (D-DT), a protein implicated in various diseases.[6]
This suggests that derivatives of this scaffold are promising candidates for enzyme inhibition
and other therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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